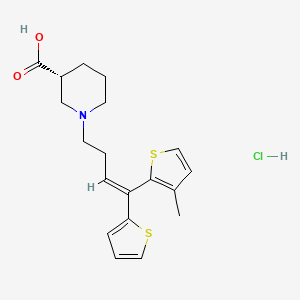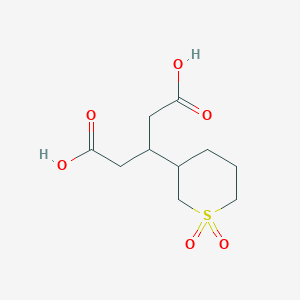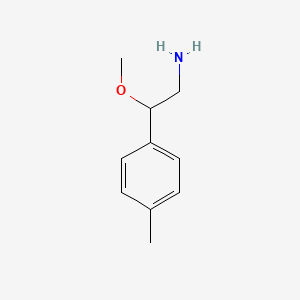
2-Methoxy-2-(4-methylphenyl)ethan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxy-2-(4-methylphenyl)ethan-1-amine is an organic compound with the molecular formula C10H15NO It is a derivative of phenethylamine, characterized by the presence of a methoxy group and a methyl group attached to the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2-(4-methylphenyl)ethan-1-amine can be achieved through several methods. One common approach involves the condensation of 4-methylbenzaldehyde with methoxyamine, followed by reduction of the resulting imine with a suitable reducing agent such as sodium borohydride . The reaction is typically carried out in a solvent like methanol or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Methoxy-2-(4-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The methoxy and methyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-methoxy-2-(4-methylphenyl)ethanone, while substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-Methoxy-2-(4-methylphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological receptors and enzymes.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is used in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methoxy-2-(4-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy and methyl groups influence its binding affinity and activity. The compound may act as an agonist or antagonist, modulating the activity of its target pathways .
類似化合物との比較
Similar Compounds
2-Methoxy-2-(4-methoxyphenyl)ethan-1-amine: Similar structure with an additional methoxy group on the phenyl ring.
2-Methylphenethylamine: Lacks the methoxy group but shares the phenethylamine backbone.
4-Methoxyphenethylamine: Contains a methoxy group on the phenyl ring but differs in the position of the substituents.
Uniqueness
2-Methoxy-2-(4-methylphenyl)ethan-1-amine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of methoxy and methyl groups on the phenyl ring differentiates it from other phenethylamine derivatives.
特性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC名 |
2-methoxy-2-(4-methylphenyl)ethanamine |
InChI |
InChI=1S/C10H15NO/c1-8-3-5-9(6-4-8)10(7-11)12-2/h3-6,10H,7,11H2,1-2H3 |
InChIキー |
VYRLBCVGFYOLIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(CN)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




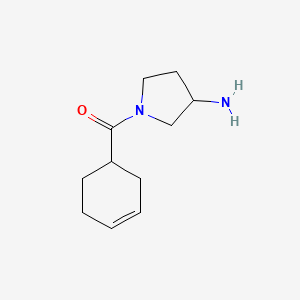
![2-([1,4'-Bipiperidin]-1'-yl)-N-hydroxyacetimidamide](/img/structure/B13443306.png)
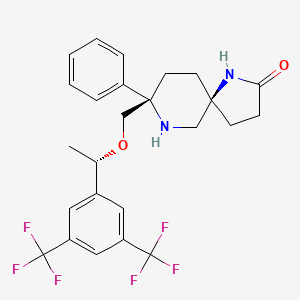

![N-[5-(diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B13443318.png)
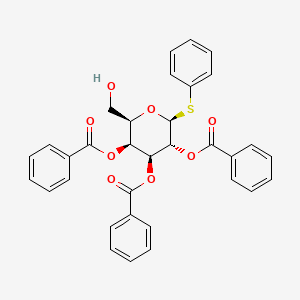
![Ethyl 4-[4-(aminomethyl)phenoxy]benzoate](/img/structure/B13443321.png)

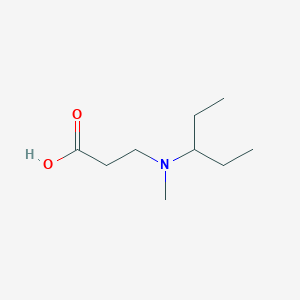
![N-[2-[[2-(Acetylamino)-2-deoxy-beta-D-galactopyranosyl]oxy]ethyl]-7-hydroxy-2-oxo-2H-1-benzopyran-3-carboxamide](/img/structure/B13443331.png)
